molecular formula C17H18N2O B1392554 {[1-(4-Methylbenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine CAS No. 1242887-47-3

{[1-(4-Methylbenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine

Cat. No. B1392554
M. Wt: 266.34 g/mol
InChI Key: PVHKTIFSPHUIJW-UHFFFAOYSA-N
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Description

The compound “{[1-(4-Methylbenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine” is an organic compound. It is a derivative of ammonia, but with one hydrogen atom being replaced by a methyl group . It is a primary amine .


Synthesis Analysis

The synthesis of this compound can be carried out by the reaction of 4-methylbenzoyl chloride with potassium thiocyanate in acetone to afford 4-methylbenzoyl isothiocyanate in situ followed by treatment with sulfanilamide . The structure was confirmed by spectroscopic data and elemental analyses .


Molecular Structure Analysis

The molecular structure of amines is determined by the number of carbon-containing groups that are attached to the nitrogen atom. A primary amine has one alkyl (or aryl) group on the nitrogen atom . The hydrogens attached to an amine show up 0.5-5.0 ppm. The location is dependent on the amount of hydrogen bonding and the sample’s concentration. The hydrogens on carbons directly bonded to an amine typically appear 2.3-3.0 ppm .


Chemical Reactions Analysis

Amines are known to undergo a variety of chemical reactions. They can act as nucleophiles in SN2 reactions with alkyl halides, undergo reductive amination of aldehydes or ketones, and participate in Hofmann or Curtius rearrangements .


Physical And Chemical Properties Analysis

The physical and chemical properties of amines are influenced by their structure. Primary amines have N-H stretching absorption in the infrared spectrum in the 3400 to 3500 cm-1 region . The hydrogens attached to an amine show up 0.5-5.0 ppm in 1H NMR spectra . Carbons directly attached to the nitrogen appear in 10-65 ppm region of a 13C NMR spectra .

Scientific Research Applications

Antiproliferative and Antimicrobial Properties

  • Schiff bases derived from 1,3,4-thiadiazole-2-amine, which are structurally related to the query compound, have been shown to possess significant DNA protective ability and antimicrobial activity. These compounds also exhibit cytotoxicity against cancer cell lines, highlighting their potential in cancer therapy (Gür et al., 2020).

Organocatalyzed Cycloaddition

  • The cycloaddition of 2,3-disubstituted indoles with vinyl methyl ketone has been achieved using quinine-derived primary amine, leading to the formation of bridged-ring indoline scaffolds. This process is significant for its high yield and enantioselectivity, important in the synthesis of complex organic compounds (Cai & You, 2012).

Cholinesterase and Monoamine Oxidase Inhibitor

  • Indole derivatives have been synthesized and identified as dual inhibitors of cholinesterase and monoamine oxidase. This discovery is significant for developing treatments for neurodegenerative diseases like Alzheimer's (Bautista-Aguilera et al., 2014).

Intermediate for Pharmacological Properties

  • The synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine, an intermediate for various disubstituted 1-(indolin-5-yl)methanamines, indicates its usefulness in developing substances with pharmacological properties (Ogurtsov & Rakitin, 2021).

Antimicrobial and Cytotoxic Activity

  • New 1,2,4-Triazole derivatives have been synthesized and shown to possess good antimicrobial activities and moderate cytotoxic activities, potentially useful in treating infectious diseases and cancer (Bektaş et al., 2007).

Enzyme Inhibitory Potential

  • Sulfonamides with benzodioxane and acetamide moieties, structurally related to the query compound, have been investigated for their potential as enzyme inhibitors, specifically targeting α-glucosidase and acetylcholinesterase. This research opens up possibilities for treating diseases like diabetes and Alzheimer's (Abbasi et al., 2019).

properties

IUPAC Name

[6-(aminomethyl)-2,3-dihydroindol-1-yl]-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-12-2-5-15(6-3-12)17(20)19-9-8-14-7-4-13(11-18)10-16(14)19/h2-7,10H,8-9,11,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHKTIFSPHUIJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCC3=C2C=C(C=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[1-(4-Methylbenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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